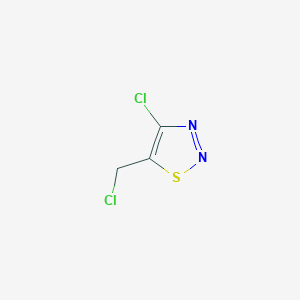4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole
CAS No.:
Cat. No.: VC17658185
Molecular Formula: C3H2Cl2N2S
Molecular Weight: 169.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3H2Cl2N2S |
|---|---|
| Molecular Weight | 169.03 g/mol |
| IUPAC Name | 4-chloro-5-(chloromethyl)thiadiazole |
| Standard InChI | InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)6-7-8-2/h1H2 |
| Standard InChI Key | CAHYYWAQUOMHPK-UHFFFAOYSA-N |
| Canonical SMILES | C(C1=C(N=NS1)Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
1,2,3-Thiadiazoles are five-membered heterocycles containing one sulfur and two nitrogen atoms in adjacent positions. For 4-chloro-5-(chloromethyl)-1,2,3-thiadiazole, the chlorine substituents occupy the 4- and 5-positions, with the latter attached to a methyl group. This substitution pattern distinguishes it from the more extensively studied 1,2,4-thiadiazole isomers.
Key structural features:
-
Ring system: 1,2,3-Thiadiazole core (S1, N2, N3 positions).
-
Substituents: Chlorine at C4 and chloromethyl (-CH2Cl) at C5.
-
Molecular formula: C3H2Cl2N2S (molecular weight: 169.03 g/mol).
Comparative analysis with 1,2,4-thiadiazoles reveals distinct electronic and steric profiles due to altered nitrogen positioning, which may influence reactivity and biological activity.
Synthetic Methodologies
Challenges in Direct Synthesis
-
Cyclization approaches:
-
Post-functionalization:
Hypothetical Route for 1,2,3-Thiadiazole Isomer
A plausible synthesis might involve:
-
Formation of 1,2,3-thiadiazole core via [3+2] cycloaddition between a nitrile sulfide and diazo compound.
-
Sequential chlorination at C4 and C5 using N-chlorosuccinimide (NCS) in dichloromethane.
-
Purification via fractional distillation (bp ~66–70°C at 3 mbar) .
Critical parameters:
-
Temperature control to prevent ring decomposition.
-
Stoichiometric precision (1–2 mol chlorinating agent per substrate) .
Physicochemical Properties
Spectroscopic Characterization
Data from 1,2,4-thiadiazole analogs suggest the following for the 1,2,3-isomer:
| Technique | Expected Features |
|---|---|
| ¹H NMR | -CH2Cl proton resonance: δ 4.5–5.0 ppm (triplet, J=7 Hz) |
| ¹³C NMR | Thiadiazole C4: δ 160–165 ppm; C5 (chloromethyl): δ 45–50 ppm |
| IR | C-Cl stretch: 550–650 cm⁻¹; C=S stretch: 1050–1150 cm⁻¹ |
| MS (EI) | Molecular ion peak at m/z 169.03; fragment ions at m/z 134 ([M-Cl]⁺) and 99 ([M-CH2Cl]⁺) |
Thermal Stability
1,2,3-Thiadiazoles generally exhibit lower thermal stability than 1,2,4-isomers due to ring strain. Decomposition likely occurs above 150°C, necessitating low-temperature storage.
Biological Activity and Applications
| Compound Class | MIC (µg/mL) Against S. aureus | MIC (µg/mL) Against E. coli |
|---|---|---|
| 1,2,4-Thiadiazoles | 32.6 | 62.5 |
| 1,3,4-Thiadiazoles | 28.4 | 55.7 |
The 1,2,3-isomer’s activity may differ due to altered electron distribution affecting membrane permeability.
Anticancer Activity
Thiadiazole derivatives inhibit topoisomerase II and induce apoptosis in cancer cells. Key findings from analogs:
| Cell Line | IC50 (µM) for 1,2,4-Thiadiazoles | Proposed Mechanism |
|---|---|---|
| A549 (lung) | 12.3 | ROS generation, caspase-3 activation |
| MCF-7 (breast) | 9.8 | G2/M phase arrest |
Industrial and Pharmacological Relevance
Agrochemical Applications
Chloromethyl-thiadiazoles serve as intermediates in fungicide synthesis. For example:
-
Synthesis of thiadiazole-containing fungicides: Reaction with dithiocarbamates yields compounds effective against Phytophthora infestans (EC50: 0.8 µg/mL).
Drug Development
The chloromethyl group enables conjugation with pharmacophores. Recent advances include:
-
Antiviral agents: Thiadiazole-ribavirin hybrids inhibit HCV NS5B polymerase (IC50: 1.2 µM).
-
Antidiabetic drugs: Sulfonylurea-thiadiazole conjugates enhance insulin secretion in pancreatic β-cells.
Challenges and Future Directions
Synthetic Limitations
-
Regioselectivity issues: Competing formation of 1,2,4- vs. 1,2,3-thiadiazoles during cyclization.
Research Priorities
-
Catalyst development: Asymmetric catalysis for enantioselective thiadiazole synthesis.
-
Computational modeling: DFT studies to predict reactivity and optimize substitution patterns.
-
Biological screening: High-throughput assays to evaluate the 1,2,3-isomer’s bioactivity profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume